2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester is a chemical compound with the molecular formula C16H28BNO4Si. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be involved in transition metal-catalyzed carbon–carbon bond forming reactions, such as the suzuki–miyaura coupling .
Mode of Action
The compound’s mode of action is primarily through its involvement in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the boronic ester group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic synthesis for the formation of carbon–carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s molecular weight (3373) suggests that it may have reasonable bioavailability .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester, like many other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of catalysts . The compound is typically stored at 2-8°C and shipped at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester typically involves the reaction of 2,6-dimethoxypyridine with trimethylsilyl chloride and a boronic acid derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
Step 1: 2,6-Dimethoxypyridine is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form 2,6-dimethoxy-3-(trimethylsilyl)pyridine.
Step 2: The resulting compound is then reacted with a boronic acid derivative, such as pinacol boronic ester, under anhydrous conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key considerations in industrial production include maintaining anhydrous conditions, optimizing reaction times and temperatures, and ensuring high purity of the final product through efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can undergo oxidation reactions to form corresponding boronic acids or other oxidized derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or other peroxides for oxidation reactions.
Bases: Such as triethylamine or potassium carbonate for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation reactions.
Functionalized Pyridines: Formed through substitution reactions.
Scientific Research Applications
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of new drugs and therapeutic agents.
Industry: Used in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-3-(trimethylsilyl)pyridine: Lacks the boronic ester moiety, making it less reactive in cross-coupling reactions.
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid: Similar structure but lacks the pinacol ester group, affecting its stability and reactivity.
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid neopentyl glycol ester: Another boronic ester derivative with different steric and electronic properties.
Uniqueness
2,6-Dimethoxy-3-(trimethylsilyl)pyridine-5-boronic acid pinacol ester is unique due to its combination of a trimethylsilyl group and a boronic ester moiety, which provides both stability and reactivity. This makes it particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it can efficiently form carbon-carbon bonds under mild conditions.
Properties
IUPAC Name |
[2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4Si/c1-15(2)16(3,4)22-17(21-15)11-10-12(23(7,8)9)14(20-6)18-13(11)19-5/h10H,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOXZWJGDIMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2OC)OC)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.